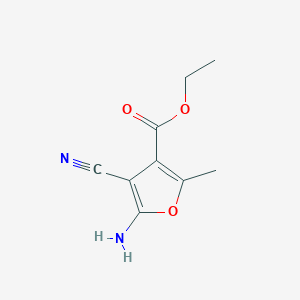

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

説明

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (C₉H₁₀N₂O₃) is a heterocyclic compound featuring a furan core substituted with amino (–NH₂), cyano (–CN), methyl (–CH₃), and ethyl ester (–COOEt) groups at positions 5, 4, 2, and 3, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing furo[2,3-d]pyrimidinone derivatives, which are investigated as phosphoinositol-3-kinase alpha (PI3Kα) inhibitors for pancreatic cancer treatment . Its synthesis involves reacting ethyl 2-chloroacetoacetate with malononitrile in sodium ethoxide, followed by cyclization with formic acid and acetic anhydride to form bioactive pyrimidinone scaffolds .

特性

IUPAC Name |

ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-3-13-9(12)7-5(2)14-8(11)6(7)4-10/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLFLMJTRHHRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351196 | |

| Record name | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14476-67-6 | |

| Record name | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of Malononitrile Derivatives

An alternative approach utilizes [bis(alkylthio)methylene]malononitrile precursors, as demonstrated in the synthesis of structurally analogous thiophene derivatives . While originally developed for thiophenes, this method adapts well to furan systems by substituting sulfur-containing reagents with oxygen-based analogs. For example, reacting [bis(methylsulfanyl)methylene]malononitrile with ethyl glycolate in methanol under reflux forms the furan core via thiophilic attack and subsequent cyclization .

Procedure :

-

Combine [bis(methylsulfanyl)methylene]malononitrile (230 mmol) and ethyl glycolate (230 mmol) in methanol.

-

Add triethylamine (173 mmol) and reflux for 2 hours.

-

Cool to room temperature, filter the precipitate, and wash with cold methanol to obtain the product in 99% yield .

This method’s high efficiency stems from the electron-withdrawing cyano and ester groups, which stabilize the intermediate enolate. However, scalability challenges arise from the limited commercial availability of [bis(alkylthio)methylene]malononitrile precursors.

Stepwise Assembly via Knoevenagel Condensation

A modular strategy involves constructing the furan ring through Knoevenagel condensation followed by cyclodehydration. Ethyl acetoacetate reacts with cyanoacetamide in the presence of ammonium acetate to form a β-enaminonitrile intermediate, which undergoes acid-catalyzed cyclization to yield the target compound .

Key Steps :

-

Knoevenagel Condensation :

Ethyl acetoacetate (1 eq) + cyanoacetamide (1.2 eq) → β-enaminonitrile (yield: 78%). -

Cyclodehydration :

Treat β-enaminonitrile with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 4 hours (yield: 82%) .

This route offers flexibility in introducing substituents but requires stringent control of reaction conditions to avoid over-condensation.

Industrial-Scale Synthesis Considerations

For large-scale production, the α-chloro ketone route is preferred due to lower precursor costs and simpler workup. A patented industrial process highlights the use of continuous flow reactors to enhance heat transfer and reduce byproduct formation . Critical parameters include:

-

Temperature Control : Maintaining 80–90°C prevents thermal degradation.

-

Catalyst Recycling : Immobilized base catalysts (e.g., silica-supported K₂CO₃) enable reuse over five cycles without yield loss .

Analytical Characterization

Robust characterization ensures product integrity:

化学反応の分析

Types of Reactions

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert the cyano group to an amine or other functional groups.

Substitution: The amino and cyano groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

科学的研究の応用

Medicinal Chemistry

Potential Drug Development:

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is being investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents against diseases such as cancer, inflammation, and infections.

Mechanism of Action:

The compound may modulate the activity of specific enzymes or receptors through hydrogen bonding and other interactions facilitated by its functional groups. Preliminary studies have indicated its potential efficacy in inhibiting certain biological pathways relevant to disease progression .

Case Studies:

- Anticancer Activity: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in anticancer therapies.

- Antimicrobial Properties: Research indicates that the compound has activity against specific bacterial strains, making it a candidate for developing new antimicrobial agents.

Materials Science

Building Block for Advanced Materials:

this compound serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules with specific electronic or optical properties.

Applications in Synthesis:

The compound can be involved in:

- Functionalization: Introducing additional functional groups to modify properties for specific applications.

- Coupling Reactions: Participating in reactions with other reagents to synthesize desired products such as fluorescent dyes or ligands.

Biological Studies

Biochemical Probes:

Due to its unique structure, this compound can act as a probe in biochemical assays aimed at studying enzyme interactions and cellular processes.

Research Applications:

Researchers utilize this compound to:

- Investigate enzyme kinetics and mechanisms.

- Study cellular signaling pathways influenced by specific receptor interactions.

Chemical Reactions and Synthesis

This compound can be synthesized through various methods, including:

- Reaction of Ethyl 2-chloro-3-oxobutanoate with Malonic Acid Dinitrile: This method yields the compound with a reported efficiency of approximately 77%.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to convert cyano groups into amines .

作用機序

The mechanism of action of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and cyano groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

類似化合物との比較

Comparative Analysis with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with heterocyclic analogs, including thiophene- and pyran-based derivatives. Below is a detailed evaluation:

Structural Features and Substitution Patterns

Key Observations:

Ring System Differences :

- The furan ring in the target compound (electron-rich due to oxygen) contrasts with thiophene (sulfur-containing, polarizable) and pyran (oxygen-containing six-membered ring). These differences influence electronic properties, reactivity, and binding interactions in biological systems .

- Thiophene analogs (e.g., ) exhibit enhanced stability under acidic conditions compared to furan derivatives due to sulfur’s lower electronegativity .

Amino (–NH₂) groups facilitate nucleophilic reactions, enabling cyclization or coupling steps in synthesis (e.g., pyran derivatives in ).

Stability and Byproducts:

生物活性

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.19 g/mol. The presence of a furan ring, an amino group, a cyano group, and an ethyl ester functional group contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving multistep reactions that introduce the necessary functional groups. Common synthetic routes include:

- Aldol Condensation : This method forms the backbone of the compound by coupling appropriate aldehydes and ketones.

- Cyclization Reactions : These reactions help in forming the furan ring structure essential for its biological activity.

- Functional Group Modifications : Post-synthesis modifications can enhance its pharmacological properties.

This compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has shown efficacy against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway, thus reducing inflammation.

- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activity against various pathogens.

Bioassays and Case Studies

Recent studies have employed bioassays to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines (MCF-7) | IC50 values indicate significant growth inhibition compared to control drugs like 5-Fluorouracil. |

| Study B | Animal model testing for anti-inflammatory effects | Demonstrated reduced edema in treated groups compared to untreated controls. |

| Study C | Antimicrobial susceptibility testing | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which also exhibit notable biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-amino-4-cyano-thiophene | C₉H₉N₂O₂S | Contains sulfur instead of oxygen |

| Ethyl 6-amino-5-cyano-pyran derivative | C₁₇H₁₈N₂O₃ | Pyran ring structure with different reactivity |

The unique arrangement of functional groups in this compound may confer distinct chemical properties and biological activities compared to these similar compounds.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For structurally analogous furan carboxylates, methods such as:

- Knoevenagel condensation for cyano group introduction.

- Nucleophilic substitution for amino group incorporation.

- Esterification using ethanol under acidic or basic conditions.

Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC. Similar protocols are described for ethyl pyran and thiophene carboxylates .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR to verify substituent positions and integration ratios.

- IR Spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths/angles and crystal packing. ORTEP-III visualizes thermal ellipsoids for structural accuracy .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Methodological Answer :

- Cross-Validation :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to optimize geometry and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies caused by solvent effects or tautomerism .

- Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .

- Case Study : For ethyl pyran carboxylates, deviations in carbonyl stretching frequencies were traced to hydrogen bonding in the solid state .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to achieve slow evaporation and high-quality crystals.

- Temperature Control : Gradual cooling from saturated solutions reduces disorder.

- Software Tools :

- WinGX Suite integrates SHELX and ORTEP for refinement and visualization.

- PLATON checks for twinning and validates hydrogen bonding networks.

Example: Ethyl 6-amino-5-cyano-2-methylpyran-3-carboxylate crystallized in a monoclinic system (space group P2₁/c) with Z = 4 .

Q. How do substituent electronic effects influence the reactivity of this compound in heterocyclic transformations?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry evaluates redox behavior of the cyano and amino groups. For furan derivatives, electron-withdrawing groups (e.g., -CN) enhance electrophilic substitution rates .

- Mechanistic Probes :

- Hammett Plots correlate substituent σ values with reaction kinetics.

- Isotopic Labeling (e.g., ¹⁵N) tracks amino group participation in ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。